2-Aminopent-4-ynamide hydrochloride
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Overview
Description
2-Aminopent-4-ynamide hydrochloride is a chemical compound with the CAS Number: 375859-33-9 . It has a molecular weight of 148.59 and its IUPAC name is 2-amino-4-pentynamide hydrochloride . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H8N2O.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H2,7,8);1H
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Ynamides, such as this compound, are unique alkynes with a carbon–carbon triple bond directly attached to the nitrogen atom bearing an electron-withdrawing group . The alkyne is strongly polarized by the electron-donating nitrogen atom, but its high reactivity can be finely tempered by the electron-withdrawing group . This makes ynamides suitable for use in various chemical reactions, including catalytic intermolecular annulations .Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4°C . Its molecular formula is C5H9ClN2O and it has a molecular weight of 148.59 g/mol .Scientific Research Applications
Ynamides in Synthetic Chemistry
Ynamides have established themselves as pivotal reagents in organic synthesis, enabling the construction of complex molecules with high regio- and stereoselectivity. Their utility spans the synthesis of dienamides, diene derivatives, aminopyrimidines, aminooxazoles, and various cyclic and acyclic structures crucial in medicinal chemistry and material science. For instance, the stereoselective synthesis of dienamides exploits ynamides for creating compounds with specific double bond configurations, highlighting their significance in constructing molecular frameworks with defined geometric properties (Pachali, Hofmann, Rapp, Schobert, Baro, Frey, & Laschat, 2009).
Ynamides in Cycloaddition Reactions
Ynamides participate in various cycloaddition reactions, facilitating the synthesis of cyclic compounds, such as pyrimidines and oxazoles, which are scaffolds in numerous bioactive molecules. For example, regio- and stereoselective synthesis of 2-amino-1,3-diene derivatives through ruthenium-catalyzed coupling of ynamides and ethylene demonstrates their adaptability in forming structurally diverse compounds (Saito, Saito, Shiro, & Sato, 2011). Furthermore, TfOH-mediated cycloadditions of ynamides with nitriles to synthesize 4-aminopyrimidines showcase their efficiency in creating nitrogen-containing heterocycles, essential in pharmaceuticals (Chen, Song, Wang, Yu, & Tang, 2016).
Metal-Free Syntheses with Ynamides
Ynamides have also been employed in metal-free synthetic approaches, emphasizing the shift towards more sustainable and environmentally friendly chemical processes. The Tf2NH-catalyzed cycloaddition with dioxazoles to yield 4-aminooxazoles represents a notable example of such metal-free methodologies, underlining the role of ynamides in facilitating reactions under mild conditions (Zhao, Hu, Wang, Li, & Wan, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
2-aminopent-4-ynamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H2,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUURJVZZIYPKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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